

ZIn005: A Deep Dive into its Role in Mitochondrial Biogenesis and Function

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Compound of Interest

Compound Name: ZIn005

Cat. No.: B1684406

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZIn005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor- γ Coactivator-1 α (PGC-1 α), has emerged as a significant modulator of mitochondrial biogenesis and function.[1][2] This technical whitepaper provides a comprehensive overview of the core mechanisms of **ZIn005**, focusing on its role in initiating signaling cascades that enhance mitochondrial health and cellular energy metabolism. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of **ZIn005**'s therapeutic potential across a spectrum of metabolic and age-related diseases.

Introduction to ZIn005

ZIn005 is a small benzodiazepine molecule ($C_{17}H_{18}N_2$, molecular weight: 250.34) that selectively upregulates the expression of PGC-1 α , a master regulator of mitochondrial biogenesis.[3][4] Its ability to activate PGC-1 α transcriptionally positions it as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, including type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[3][5][6][7] **ZIn005**'s mechanism of action is tissue-specific, with pronounced effects observed in skeletal muscle and hepatocytes.[2][8]

Core Mechanism of Action: The PGC-1 α Signaling Pathway

Zln005 exerts its effects primarily through the activation of the PGC-1 α signaling pathway. This master coactivator orchestrates a complex network of transcription factors to stimulate mitochondrial biogenesis and enhance oxidative metabolism.

Activation of PGC-1 α

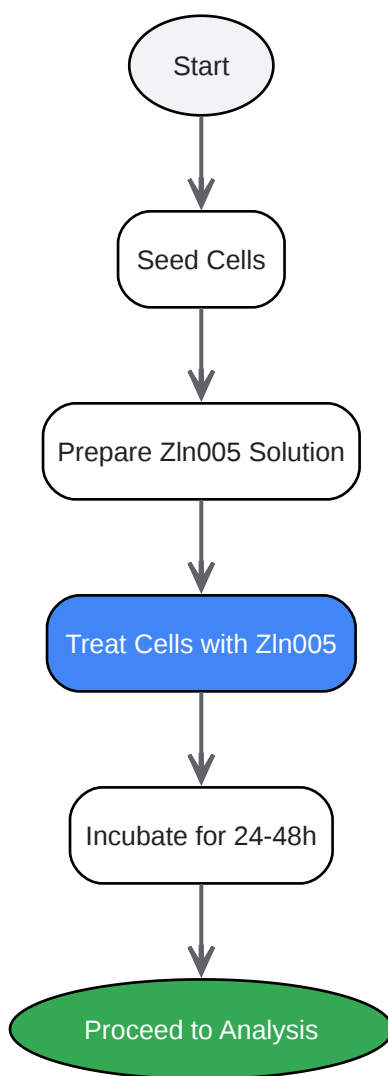
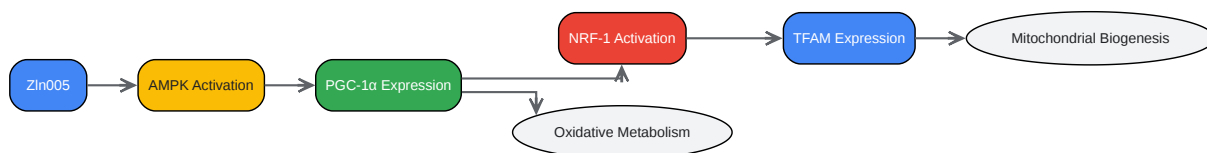
Zln005 has been shown to increase the mRNA and protein levels of PGC-1 α in various cell types, including L6 myotubes and human embryonic stem cell-derived cardiomyocytes (hESC-CMs).^{[5][9]} This upregulation is, in part, dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.^[5] **Zln005** increases the ADP/ATP ratio, which in turn activates AMPK, leading to the increased expression of PGC-1 α .^[5]

Downstream Effectors of PGC-1 α

Once activated, PGC-1 α co-activates several nuclear respiratory factors (NRFs) and other transcription factors, leading to the expression of genes essential for mitochondrial function.

- Nuclear Respiratory Factor 1 (NRF-1): PGC-1 α potently co-activates NRF-1, a key transcription factor for nuclear-encoded mitochondrial proteins.^{[5][6]}
- Mitochondrial Transcription Factor A (TFAM): NRF-1, in turn, activates the expression of TFAM, which is crucial for the replication and transcription of mitochondrial DNA (mtDNA).^{[3][4][6]}

This signaling cascade results in an increased number of mitochondria and an enhanced capacity for oxidative phosphorylation.



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